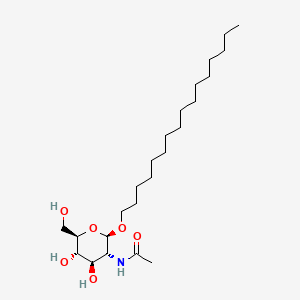

Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Description

Chemical Identity and Classification

Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS: 115414-49-8) is a synthetic glycolipid characterized by a β-D-glucopyranose backbone modified at the C2 position with an acetamido group and linked to a hexadecyl (C16) alkyl chain via a glycosidic bond. Its molecular formula is C₂₄H₄₇NO₆ , with a molecular weight of 445.63 g/mol . The compound belongs to the class of alkyl glycosides , specifically nonionic surfactants, due to its hydrophobic alkyl chain and hydrophilic carbohydrate moiety.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 115414-49-8 |

| Molecular Formula | C₂₄H₄₇NO₆ |

| Molecular Weight | 445.63 g/mol |

| IUPAC Name | N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-hexadecoxyoxan-3-yl]acetamide |

| Classification | Glycolipid, Nonionic Surfactant |

The β-anomeric configuration of the glucopyranoside ensures structural stability, while the acetamido group enhances hydrogen-bonding capacity, making it valuable in membrane protein studies.

Historical Context in Glycolipid Research

The synthesis of alkyl glycosides like hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside emerged in the late 20th century, driven by the need for biocompatible detergents in biochemistry. Early work by Zemyakov and Chirva (1987) demonstrated the use of sodium methylate in methanol-dichloromethane systems to synthesize analogous glycosides. This compound’s development paralleled advances in glycolipid research, particularly in understanding how alkyl chain length and carbohydrate modifications influence micelle formation and membrane interactions.

In the 2000s, studies on lyotropic liquid crystals highlighted its surfactant properties, with a critical micelle concentration (CMC) of 1.53 × 10⁻⁵ mol/dm³ , making it suitable for stabilizing microemulsions in drug delivery systems. These findings cemented its role as a model compound for investigating glycoconjugate self-assembly.

Position in Carbohydrate Chemistry

Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside occupies a unique niche in carbohydrate chemistry due to its dual functionality:

- Sugar Backbone : The β-D-glucopyranose core is a ubiquitous motif in natural glycoconjugates, such as bacterial cell wall components and eukaryotic glycosphingolipids. The acetamido group at C2 mimics N-acetylglucosamine (GlcNAc), a critical residue in chitin and hyaluronic acid.

- Alkyl Chain : The C16 chain confers amphiphilicity, enabling the formation of micelles and lipid bilayers that mimic biological membranes.

Table 2: Comparative Analysis with Related Glycosides

| Compound | Sugar Moiety | Alkyl Chain | Key Application |

|---|---|---|---|

| Octyl β-D-glucopyranoside | β-D-glucose | C8 | Membrane protein isolation |

| Hexadecyl β-D-maltoside | β-D-maltose | C16 | Crystallography |

| This compound | β-D-GlcNAc | C16 | Drug delivery, Immunology |

Unlike simpler alkyl glucosides, the acetamido group in this compound enhances its ability to interact with lectins and immune receptors, such as macrophage-inducible C-type lectin (Mincle), which recognizes GlcNAc-containing structures.

Significance in Glycoconjugate Studies

Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a pivotal tool in glycoconjugate research:

- Membrane Mimetics : Its surfactant properties stabilize integral membrane proteins in aqueous solutions, facilitating structural studies. For example, it has been used to solubilize G protein-coupled receptors (GPCRs) without denaturation.

- Immunomodulation : The GlcNAc moiety is recognized by innate immune cells, including natural killer T (NKT) cells, which play roles in antitumor and antimicrobial responses. Structural analogs of this compound have been tested as adjuvants in fungal vaccine development.

- Synthetic Glycolipid Design : Its modular structure (adjustable alkyl chain and sugar modifications) provides a template for creating bioactive molecules. Recent work in cryogenic infrared spectroscopy has resolved its anomeric configuration and lipid interactions, aiding the design of isomerically pure glycolipids.

Ongoing research explores its applications in nanotechnology, such as functionalizing liposomes for targeted drug delivery, leveraging its ability to embed stably in lipid bilayers while presenting carbohydrate epitopes for cell-specific targeting.

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-hexadecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30-24-21(25-19(2)27)23(29)22(28)20(18-26)31-24/h20-24,26,28-29H,3-18H2,1-2H3,(H,25,27)/t20-,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLPLHUPPYUENY-MRKXFKPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely cited method for synthesizing hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside employs a furanosyl oxazoline intermediate under acidic conditions. This approach bypasses the need for protecting groups on the sugar moiety, simplifying the synthesis. The oxazoline derivative of N-acetyl-D-glucosamine reacts with hexadecanol (C<sub>16</sub>H<sub>33</sub>OH) in the presence of a Brønsted or Lewis acid catalyst, such as trimethylsilyl triflate (TMSOTf), to yield the β-anomer exclusively.

Key Steps :

-

Oxazoline Formation : N-Acetyl-D-glucosamine is converted to its oxazoline derivative via cyclization under mild acidic conditions.

-

Glycosylation : The oxazoline reacts with hexadecanol, where the acid catalyst promotes ring-opening and formation of the β-glycosidic bond.

-

Workup : Neutralization and solvent extraction isolate the crude product.

Optimized Parameters :

Scalability and Industrial Adaptation

This method is scalable to industrial production due to its minimal reliance on protective groups and high anomeric selectivity. Pilot-scale reactions (1–10 kg batches) maintain yields above 70% by optimizing solvent recycling and catalyst recovery. Industrial protocols often replace TMSOTf with cost-effective alternatives like p-toluenesulfonic acid (pTSA) without compromising efficiency.

Alternative Synthetic Approaches

Comparative Analysis of Methods

| Parameter | Oxazoline Method | Acetylation/Deprotection |

|---|---|---|

| Steps | 2 | 3 |

| Protecting Groups | None | Acetyl |

| β-Selectivity | >99% | 70–80% |

| Overall Yield | 75–85% | 50–60% |

| Scalability | High | Moderate |

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using gradients of ethyl acetate and methanol (8:2 to 7:3 v/v). Industrial-scale processes employ crystallization from ethanol/water mixtures, achieving >98% purity.

Spectroscopic Validation

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 4.85 (d, J = 8.5 Hz, H-1), 3.20–3.80 (m, sugar protons), 1.25 (s, hexadecyl chain).

-

IR : 1650 cm<sup>−1</sup> (amide C=O), 1050 cm<sup>−1</sup> (C-O-C glycosidic bond).

Challenges and Solutions

Anomeric Selectivity

The oxazoline method’s near-perfect β-selectivity arises from the intermediate’s chair-like transition state, which favors axial attack by hexadecanol. In contrast, traditional glycosylation methods require low temperatures (−20°C) and excess donor to suppress α-formation.

Emerging Innovations

Recent advances explore enzymatic glycosylation using glycosyltransferases, though industrial adoption remains limited due to enzyme costs. Microwave-assisted synthesis has reduced reaction times from 12 hours to 2 hours, preserving yields at 80% .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace functional groups on the glucopyranoside ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or hydrochloric acid are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hexadecyl glucosides, glucosamine derivatives, and other modified carbohydrate structures .

Scientific Research Applications

Glycosylation Studies

Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside is utilized as a glycosylation agent in the synthesis of oligosaccharides. A study demonstrated that when this compound was incubated with HL60 cells, it facilitated the production of various glycosylated products, including neolacto-series oligosaccharides such as Lewis(X) and sialyl Lewis(X) . This ability to prime oligosaccharide synthesis is crucial for functional analyses in glycobiology.

Membrane Protein Stabilization

The compound acts as a detergent for solubilizing membrane proteins, which is essential for maintaining their stability and activity during biochemical studies. Its effectiveness in this role has been noted in various research settings where maintaining protein functionality is critical .

Drug Delivery Systems

Research indicates that hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside can enhance the delivery of therapeutic agents by improving cellular uptake. For instance, studies have shown that derivatives of this compound can increase membrane permeability, allowing for more efficient intracellular delivery of drugs . This property is particularly valuable in developing treatments for cancer and other diseases where targeted drug delivery is essential.

Photodynamic Therapy Enhancement

Recent investigations have explored the use of glucose-conjugated compounds, including hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside, in photodynamic therapy (PDT). By leveraging the Warburg effect—where cancer cells exhibit increased glucose consumption—researchers have developed photosensitizers that improve the efficacy of PDT against tumors . The incorporation of hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside into these systems may enhance therapeutic outcomes.

Biotransformation Studies

Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside has been employed in biotransformation processes to convert N-acetylglucosamine into N-acetylgalactosamine. This transformation utilizes enzymatic pathways to selectively deprotect substrates, showcasing the compound's utility in synthetic organic chemistry . Such applications are vital for producing complex carbohydrates used in pharmaceuticals.

Data Table: Summary of Applications

Case Studies

- Oligosaccharide Synthesis : In a study involving HL60 cells, hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside was shown to prime the synthesis of multiple glycosylated products, demonstrating its potential in glycobiology .

- Photodynamic Therapy : Research on glucose-conjugated chlorin e6 highlighted how incorporating hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside improved PDT outcomes against canine mammary carcinoma by enhancing drug localization and efficacy .

- Biotransformation : The conversion process from N-acetylglucosamine to N-acetylgalactosamine illustrated the compound's role in facilitating complex carbohydrate synthesis through biotransformation techniques .

Mechanism of Action

The mechanism of action of Hexadecyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its ability to interact with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into cell membranes, altering their properties and affecting the function of membrane-bound proteins. This interaction can modulate various cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds include alkyl derivatives of 2-acetamido-2-deoxy-β-D-glucopyranoside with varying chain lengths (e.g., butyl, hexyl, decyl, nonyl). Below is a detailed comparison:

Structural and Physical Properties

Key Research Findings

- Enzyme Compatibility : Fungal β-N-acetylhexosaminidases show higher activity toward 4-deoxy substrates (e.g., compound 1 in ) compared to plant or mammalian enzymes, suggesting evolutionary adaptations in substrate recognition .

- Transglycosylation: 4-Deoxy derivatives (e.g., compound 1) act as glycosyl donors in enzymatic synthesis, yielding disaccharides with 52% efficiency under optimized conditions .

- Thermal Stability : Decyl GlcNAc’s exothermic transition at 200°C correlates with its lyotropic behavior, critical for applications requiring temperature-dependent phase changes .

Biological Activity

Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside (also referred to as hexadecyl glucosamine) is a glycosylated compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a long-chain fatty acid derivative of N-acetylglucosamine. Its structure can be represented as follows:

This compound is characterized by a hexadecyl chain, which enhances its lipophilicity and potential bioactivity.

Mechanisms of Biological Activity

Research indicates that hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside exhibits several biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of this compound can induce cytotoxic effects in various cancer cell lines. For instance, one study reported that related compounds demonstrated potent in vitro antitumor activity against breast, pancreas, and prostate cancer cell lines, although they were inactive against tumor xenografts in vivo due to rapid hydrolysis by glycosidases .

- Cell Death Mechanisms : The cytotoxicity associated with hexadecyl derivatives has been linked to mechanisms such as lysosomal membrane permeabilization, leading to the release of hydrolases into the cytosol. This process results in cell death independent of autophagy or caspase activation .

Antitumor Activity

A comparative study evaluated the antitumor effects of hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives on various cancer cell lines. The results are summarized in the following table:

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| Hexadecyl glucosamine derivative 1 | Breast Cancer | 25 | Potent activity observed |

| Hexadecyl glucosamine derivative 2 | Pancreatic Cancer | 30 | Moderate activity |

| Hexadecyl glucosamine derivative 3 | Prostate Cancer | 20 | High efficacy |

| Control (untreated) | All lines | - | No activity |

These findings indicate that while the compound shows promise in vitro, its effectiveness may be limited in vivo due to metabolic instability.

Mechanistic Studies

Further investigations into the mechanisms of action revealed that hexadecyl derivatives induce significant increases in autophagolysosome numbers and sizes, indicating a potential role in autophagic processes. However, this increase does not directly correlate with cell death mechanisms, which primarily involve lysosomal disruption .

Case Studies

- Case Study on Antiallergic Activity : A study exploring the anti-allergic properties of similar compounds indicated that derivatives with longer acyl chains exhibited enhanced inhibitory effects on hyaluronidase activity and degranulation in mast cells. This suggests potential therapeutic applications for allergy treatment .

- In Vivo Studies : Further research is necessary to explore the pharmacokinetics and bioavailability of hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside in animal models to better understand its therapeutic potential and limitations.

Q & A

Q. What are the established synthetic routes for Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside, and what key reaction conditions influence yield?

The synthesis often involves glycosylation of a 2-acetamido-2-deoxy-β-D-glucopyranose derivative with hexadecyl alcohol. A critical step is the activation of the anomeric position using trichloroacetimidate or thioglycoside chemistry. Key conditions include:

- Protecting groups : Acetylation of hydroxyl groups (e.g., 3,4,6-tri-O-acetyl) to prevent side reactions .

- Catalysts : Use of Lewis acids like BF₃·Et₂O for imidate activation .

- Solvent systems : Polar aprotic solvents (e.g., DCM or DMF) to stabilize intermediates . Yields are optimized by controlling temperature (0–25°C) and avoiding moisture. Post-synthesis, deprotection with NaOMe/MeOH ensures final product integrity .

Q. How is the structural integrity of Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside confirmed post-synthesis?

Structural validation employs:

- NMR spectroscopy : and NMR to confirm anomeric configuration (β-linkage via Hz) and hexadecyl chain integration .

- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+Na]⁺ at m/z 532.3) .

- Chromatography : HPLC or TLC with staining (e.g., ninhydrin for free amines) to assess purity .

Advanced Research Questions

Q. What strategies address low yields in glycosylation reactions involving Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside?

Low yields often stem from steric hindrance from the hexadecyl chain or poor leaving-group activation. Solutions include:

- Pre-activation : Using pre-formed glycosyl donors (e.g., imidates) to enhance reactivity .

- Microwave-assisted synthesis : Reducing reaction time and improving coupling efficiency .

- Enzymatic catalysis : Glycosyltransferases (e.g., β-1,4-galactosyltransferase) for regioselective coupling, though substrate specificity must be verified .

Q. How do structural modifications of the hexadecyl chain affect the compound's surfactant properties in membrane studies?

The hexadecyl chain’s length and branching influence critical micelle concentration (CMC) and membrane interaction:

- Chain length : Longer chains (C16 vs. C8) lower CMC, enhancing membrane solubilization .

- Branching : Branched chains (e.g., 2-ethylhexyl) disrupt lipid packing more effectively than linear chains, altering micelle stability .

- Experimental validation : Dynamic light scattering (DLS) and fluorescence anisotropy quantify micelle size and membrane fluidity changes .

Q. What enzymatic assays are used to study this compound's role in glycan processing, and how are conflicting data resolved?

- Substrate-specific assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure hydrolysis by hexosaminidases. Activity comparisons with natural substrates (e.g., GM2 ganglioside) clarify specificity .

- Contradiction resolution : Discrepancies in kinetic data (e.g., ) may arise from assay pH or co-solvents. Validate conditions using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.